molecular formula C12H22N2O2 B1403954 Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate CAS No. 1260802-34-3

Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B1403954
CAS No.: 1260802-34-3
M. Wt: 226.32 g/mol
InChI Key: MOMZQKDPZCSNQR-UHFFFAOYSA-N
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Description

Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a piperidine and a cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of a suitable amine with a spirocyclic precursor. One common method involves the use of tert-butyl carbamate as a protecting group for the amine functionality. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for tert-butyl 8-amino-5-azaspiro[2 it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-amino-5-azaspiro[2This uniqueness makes it a valuable compound for the development of new chemical entities with potential therapeutic benefits .

Properties

IUPAC Name

tert-butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-4-9(13)12(8-14)5-6-12/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMZQKDPZCSNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856650
Record name tert-Butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260802-34-3
Record name tert-Butyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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